Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21FN4O2 and its molecular weight is 272.324. The purity is usually 95%.
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Scientific Research Applications
Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. Its significance is underscored in the synthesis of molecules like crizotinib, highlighting its utility in creating compounds with potential therapeutic benefits. The process involves multi-step syntheses starting from basic piperidine derivatives, showcasing the chemical's versatility in drug development and chemical synthesis (Kong et al., 2016).
Structural Characterization and Molecular Architecture
The structural elucidation of related piperidine carboxylates through techniques like X-ray diffraction and spectroscopy provides insights into their molecular geometry and potential for further chemical modifications. Such analyses are foundational for understanding the chemical and physical properties that make these intermediates valuable in synthesizing targeted molecular structures with specific biological activities (Sanjeevarayappa et al., 2015).
Enantiopure Derivatives and Drug Development
The synthesis of enantiopure derivatives from this compound and its analogs underscores the importance of stereochemistry in drug development. Such processes enable the creation of compounds with high stereoselectivity, pivotal for developing medications with desired efficacy and minimized side effects. The adaptability of these intermediates to generate cis- and trans- configurations further exemplifies their role in fine-tuning pharmacological properties (Marin et al., 2004).
Advanced Synthetic Applications
Beyond basic drug synthesis, this compound serves as a scaffold for developing complex molecules through reactions like 1,3-dipolar cycloadditions. This versatility is essential for creating a broad range of substituted piperidines, demonstrating the compound's utility in accessing diverse chemical spaces for therapeutic innovation (Harmsen et al., 2011).
Properties
IUPAC Name |
tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-12(2,3)19-11(18)17-6-4-9(5-7-17)10(13)8-15-16-14/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCHUYRSQTBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.